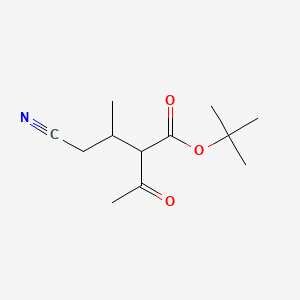
tert-Butyl 2-acetyl-4-cyano-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-acetyl-4-cyano-3-methylbutanoate is an organic compound with the molecular formula C11H17NO3. It is a derivative of butanoic acid and contains functional groups such as acetyl, cyano, and tert-butyl. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-acetyl-4-cyano-3-methylbutanoate typically involves multi-step organic reactions. One common method is the esterification of 2-acetyl-4-cyano-3-methylbutanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-acetyl-4-cyano-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or aryl halides under basic conditions.
Major Products Formed
Oxidation: Formation of 2-acetyl-4-cyano-3-methylbutanoic acid.
Reduction: Formation of 2-acetyl-4-amino-3-methylbutanoate.
Substitution: Formation of various tert-butyl substituted derivatives.
Scientific Research Applications
tert-Butyl 2-acetyl-4-cyano-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-acetyl-4-cyano-3-methylbutanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the acetyl group can participate in nucleophilic addition reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-cyano-2-methylhydrazinecarboxylate
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- tert-Butyl (4-cyano-5-methoxypyridin-3-yl)methylcarbamate
Uniqueness
tert-Butyl 2-acetyl-4-cyano-3-methylbutanoate is unique due to the presence of both acetyl and cyano groups, which provide distinct reactivity patterns. The combination of these functional groups with the tert-butyl moiety makes it a versatile compound for various synthetic applications.
Properties
CAS No. |
62048-07-1 |
|---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl 2-acetyl-4-cyano-3-methylbutanoate |
InChI |
InChI=1S/C12H19NO3/c1-8(6-7-13)10(9(2)14)11(15)16-12(3,4)5/h8,10H,6H2,1-5H3 |
InChI Key |
NVRUSUSMYNWFQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#N)C(C(=O)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















